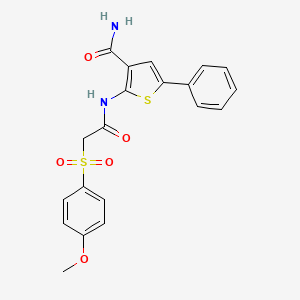

![molecular formula C20H17N5O4 B2527376 3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-41-1](/img/structure/B2527376.png)

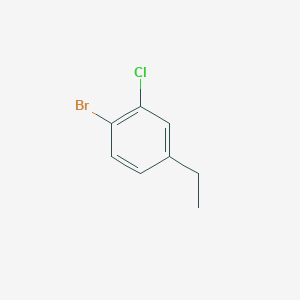

3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

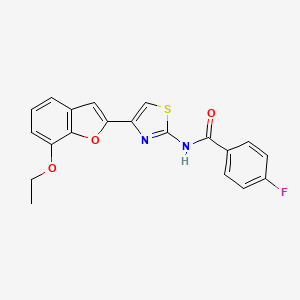

The compound 3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a derivative of pyrazolo[3,4-d]pyrimidine, which is a heterocyclic aromatic organic compound. Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological activities and are of significant interest in medicinal chemistry due to their potential to bind nucleotide protein targets.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound . Another synthetic approach involved the palladium-catalyzed C-C coupling of 5-halo-substituted pyrazolo[3,4-d]pyrimidines with other compounds to create analogues with potential antitumor activity . These methods highlight the versatility of pyrazolo[3,4-d]pyrimidine chemistry in generating a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. This bicyclic system forms the core structure, which can be further modified with various substituents to enhance biological activity and target specificity. The dimethoxy groups and the benzamide moiety in the compound of interest suggest potential for increased molecular interactions and binding affinities .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including C-C coupling and hydrolytic cleavage, to form new compounds with diverse biological activities . The reactivity of these compounds allows for the synthesis of a wide array of derivatives, each with unique properties and potential therapeutic applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological applications. These properties include solubility in organic solvents, stability under physiological conditions, and the ability to interact with biological targets such as enzymes and receptors . The presence of functional groups like benzamide and dimethoxy may influence the compound's solubility, potency, and selectivity.

Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Properties

- Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives, closely related to the requested compound, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds have shown promising results in inhibiting cancer cell growth and the 5-lipoxygenase pathway, which is involved in inflammation and cancer (Rahmouni et al., 2016).

Analgesic Agents

- Anti-Inflammatory and Analgesic Agents : Derivatives of the compound with modifications have been synthesized to explore their anti-inflammatory and analgesic potentials. The study reports novel compounds with significant activity against inflammation and pain, indicating the utility of these derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Insecticidal Activity

- Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclics derived from the target compound framework have been evaluated for their insecticidal and antibacterial potential. These studies highlight the broad spectrum of biological activities possessed by these derivatives, including potential applications in combating bacterial infections and pests (Deohate & Palaspagar, 2020).

Antiviral Activity

- Antiavian Influenza Virus Activity : Benzamide-based derivatives related to the requested compound have been developed, showing remarkable activity against the avian influenza virus. This research points towards potential antiviral applications, particularly in the context of influenza outbreaks (Hebishy et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

By inhibiting CDK2, this compound affects the cell cycle regulatory pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . In the context of cancer, this can help to limit the growth and spread of tumor cells .

Pharmacokinetics

These properties influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . This can lead to apoptosis, or programmed cell death, within affected cells . In the context of cancer treatment, this can result in the reduction of tumor size and the prevention of tumor growth .

Propiedades

IUPAC Name |

3,5-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-28-15-8-13(9-16(10-15)29-2)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUIXIUAVNVPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2527297.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)

![N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527305.png)

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)

![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)